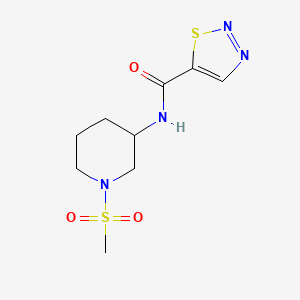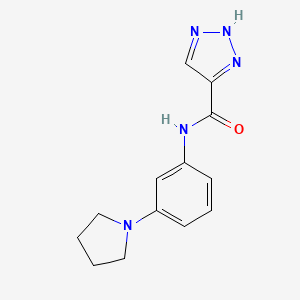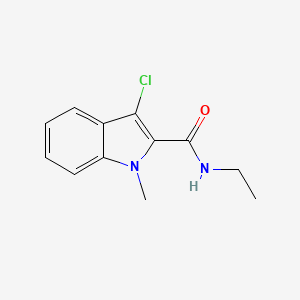![molecular formula C11H17N3O2 B7530689 N-[2-(dimethylamino)pyridin-3-yl]-2-methoxypropanamide](/img/structure/B7530689.png)
N-[2-(dimethylamino)pyridin-3-yl]-2-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)pyridin-3-yl]-2-methoxypropanamide, commonly known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-cancer agent. DMXAA was first synthesized in the early 1990s and has since undergone extensive research to determine its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mécanisme D'action
The exact mechanism of action of DMXAA is still not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor blood vessels. DMXAA has also been shown to induce apoptosis in tumor cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IL-6, which play a key role in the immune response. DMXAA has also been shown to increase the permeability of tumor blood vessels, leading to increased drug delivery to the tumor site.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMXAA for lab experiments is its selectivity for tumor blood vessels. This makes it an ideal candidate for studying tumor angiogenesis and the effects of anti-angiogenic agents. However, DMXAA has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are a number of potential future directions for research on DMXAA. One area of interest is the development of more stable analogs of DMXAA that can be used in clinical trials. Another area of interest is the use of DMXAA in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, there is interest in studying the effects of DMXAA on other types of cancer, beyond the solid tumors for which it has been studied thus far.
Méthodes De Synthèse
DMXAA can be synthesized using a multistep process that involves the reaction of 3-cyanopyridine with dimethylamine to form 3-(dimethylamino)pyridine. This compound is then reacted with 2-methoxypropionyl chloride to yield DMXAA. The synthesis of DMXAA has been optimized over the years to improve its yield and purity.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential as an anti-cancer agent. It has been shown to have selective activity against tumor blood vessels, leading to the destruction of the tumor vasculature and subsequent tumor cell death. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)pyridin-3-yl]-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8(16-4)11(15)13-9-6-5-7-12-10(9)14(2)3/h5-8H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETVSLGGGVTEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=CC=C1)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)

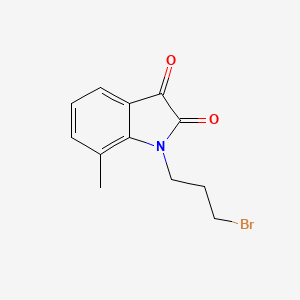

![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)
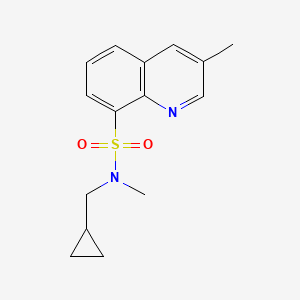
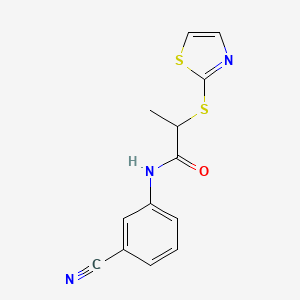
![N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide](/img/structure/B7530669.png)

